3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9(2)10-3-5-11(6-4-10)21(18,19)15-12-7-8-20-13(12)14(16)17/h3-9,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRORHOEQDBFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its sulfonamide moiety is known for biological activity, particularly as inhibitors of enzyme systems such as carbonic anhydrases and sulfonamide-based antibiotics. Studies have shown that modifications to the thiophene structure can enhance the efficacy of these compounds against specific targets.
Case Study: Antimicrobial Activity
Research indicates that derivatives of thiophene-2-carboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
Organic Synthesis
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in synthesizing more complex molecules.
Reaction Pathways
- Homocoupling Reactions : The compound can participate in homocoupling reactions to form symmetrical diaryl sulfides, which are valuable in the synthesis of polymers and other materials .
- Cross-Coupling Reactions : It can also be utilized in cross-coupling reactions with aryl halides under palladium catalysis to create biaryl compounds, which are essential in pharmaceuticals .
Material Science
In material science, the compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Thiophene derivatives are known for their conductivity and stability, making them ideal candidates for organic electronics.
Case Study: Organic Photovoltaics
Research has indicated that incorporating thiophene-based compounds into polymer blends can enhance the efficiency of organic photovoltaic cells. The presence of the sulfonamide group improves solubility and film-forming properties, leading to better device performance .
Data Table: Comparative Analysis of Applications
| Application Area | Key Features | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Inhibitory effects on Gram-positive bacteria |
| Organic Synthesis | Versatile intermediate | Effective in homocoupling and cross-coupling reactions |
| Material Science | Electronic properties | Enhanced efficiency in organic photovoltaics |
Mechanism of Action
The mechanism of action of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic Acid
- Molecular Formula: C₁₁H₈ClNO₄S₂
- Molecular Weight : 317.76 g/mol
- Key Differences: The 4-chlorophenyl group replaces the isopropylphenyl moiety. Chlorine’s inductive effects may also influence the sulfonamide’s acidity and reactivity .
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic Acid
- Molecular Formula: C₁₈H₁₄FNO₄S₂
- Molecular Weight : 363.43 g/mol
- Key Differences: Incorporates a 4-fluorophenyl substituent on the thiophene ring and a 4-methylphenyl sulfonamide group. The methyl group on the sulfonamide offers moderate lipophilicity, but less steric bulk than isopropyl, possibly affecting target selectivity .
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic Acid
- Molecular Formula: C₉H₁₃NO₄S₃
- Molecular Weight : 311.41 g/mol
- Key Differences: Features an amino group and methylthio substituent on the thiophene ring. The methylthio group increases nucleophilicity, while the amino group may participate in additional hydrogen bonding. The isopropylsulfonyl group here is directly attached to the thiophene, unlike the sulfonamide linkage in the target compound, altering electronic distribution .
Physicochemical Properties
Biological Activity
The compound 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a carboxylic acid group and a sulfonamide moiety. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Formula
- Molecular Formula : C13H15N1O3S2
- CAS Number : 175201-89-5
Structural Representation
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds structurally related to thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various thiophene derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiophene-based compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models . This property could make them candidates for treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiophene derivatives, including those similar to this compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
Study 3: Inflammatory Response Modulation
A study examining the anti-inflammatory effects of thiophene derivatives demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds might mitigate inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, and how should its purity be validated?
- Methodology :
- Synthesis : Use a multi-step approach involving sulfonylation of the thiophene core. First, introduce the sulfonylamino group via reaction with 4-isopropylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine catalyst). Protect the carboxylic acid group during sulfonylation to avoid side reactions .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using - and -NMR. Key NMR signals include the thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 10.2–11.0 ppm), and isopropyl group (δ 1.2–1.4 ppm for CH, δ 2.8–3.1 ppm for CH) .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize temperature (40–60°C) to minimize decomposition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles (respiratory hazard category 3) .
- Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture to prevent hydrolysis of the sulfonamide group .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can the reactivity of the sulfonamide group in this compound be exploited for derivatization or prodrug development?
- Methodology :
- Derivatization : React the sulfonamide with acyl chlorides or alkyl halides to form N-substituted derivatives. Monitor reaction kinetics via LC-MS to identify optimal conditions (e.g., DMF solvent, 60°C, 12 hours) .
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) using EDCI/DMAP catalysis. Assess hydrolytic stability in simulated physiological buffers (pH 7.4) to evaluate bioavailability .
Q. What strategies are effective in resolving contradictory solubility data reported for this compound?
- Analytical Approach :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification across solvents (e.g., DMSO, ethanol, PBS). Note that solubility in DMSO (>50 mg/mL) may conflict with aqueous buffers (<0.1 mg/mL) due to ionization effects .
- Salt Formation : Improve aqueous solubility by reacting the carboxylic acid with sodium bicarbonate to form a sodium salt. Characterize the salt via FTIR (loss of COOH peak at 1700 cm, emergence of COO at 1580 cm) .
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- In Silico Methods :
- Docking Studies : Use AutoDock Vina to model interactions with sulfonamide-binding proteins (e.g., carbonic anhydrase). Prioritize residues involved in hydrogen bonding (e.g., Thr199, Glu106) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
Q. What advanced analytical techniques are recommended for detecting degradation products under stressed conditions?
- Degradation Analysis :
- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions. Use LC-MS/MS (Q-TOF) to identify degradation products (e.g., hydrolyzed sulfonamide or decarboxylated thiophene) .
- Stability-Indicating Methods : Develop a gradient HPLC method (0.1% TFA in water/acetonitrile) with a photodiode array detector to resolve degradation peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
